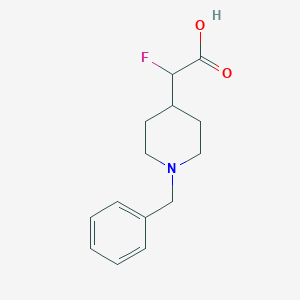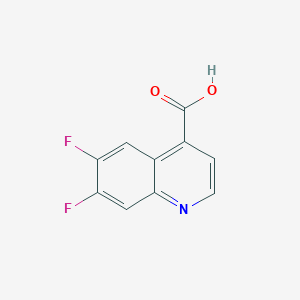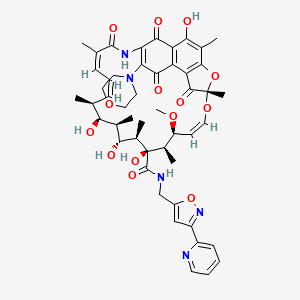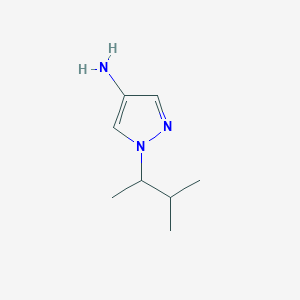
1-(3-Iodophenyl)-N-methylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Iodophenyl)-N-methylmethanesulfonamide is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a methanesulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Iodophenyl)-N-methylmethanesulfonamide typically involves the iodination of a phenyl ring followed by the introduction of a methanesulfonamide group. One common method includes the reaction of 3-iodoaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Iodophenyl)-N-methylmethanesulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in reactions such as the Suzuki-Miyaura coupling.
Oxidation and Reduction Reactions: The sulfonamide group can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base such as potassium carbonate, and a boronic acid or ester as the coupling partner.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the sulfonamide group.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the sulfonamide group to an amine.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted phenyl derivatives can be obtained.
Oxidation Products: Oxidation can lead to the formation of sulfonic acids.
Reduction Products: Reduction can yield amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Iodophenyl)-N-methylmethanesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(3-Iodophenyl)-N-methylmethanesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to specific receptors, thereby modulating biological pathways. The iodine atom and the sulfonamide group play crucial roles in its interaction with molecular targets.
Vergleich Mit ähnlichen Verbindungen
3-Iodoacetophenone: Similar in structure but lacks the sulfonamide group.
3-Iodophenol: Contains an iodine atom on the phenyl ring but has a hydroxyl group instead of a sulfonamide.
N-Methylmethanesulfonamide: Lacks the phenyl ring and iodine atom.
Uniqueness: 1-(3-Iodophenyl)-N-methylmethanesulfonamide is unique due to the combination of the iodine atom and the sulfonamide group, which imparts distinct chemical reactivity and potential biological activity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Eigenschaften
CAS-Nummer |
1286754-49-1 |
|---|---|
Molekularformel |
C8H10INO2S |
Molekulargewicht |
311.14 g/mol |
IUPAC-Name |
1-(3-iodophenyl)-N-methylmethanesulfonamide |
InChI |
InChI=1S/C8H10INO2S/c1-10-13(11,12)6-7-3-2-4-8(9)5-7/h2-5,10H,6H2,1H3 |
InChI-Schlüssel |
BFTOYJWWVZDNEA-UHFFFAOYSA-N |
Kanonische SMILES |
CNS(=O)(=O)CC1=CC(=CC=C1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,5,6,7-Tetrahydro-5-methylthiazolo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B13148703.png)



![2-(9H-fluoren-9-ylmethoxycarbonyl)-6-hydroxy-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B13148720.png)



![(R)-5-Methyl-4,7-diazaspiro[2.5]octane](/img/structure/B13148746.png)


![N-[(3-aminocyclobutyl)methyl]-2,2-dimethylpropanamide](/img/structure/B13148764.png)

